N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 3 and a 5,6-dihydro-1,4-oxathiine ring at position 3. The oxathiine moiety is further substituted with a phenyl group and a carboxamide functional group.
Properties
Molecular Formula |
C20H15ClN2O3S |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H15ClN2O3S/c21-15-8-6-13(7-9-15)16-12-17(26-23-16)22-20(24)18-19(27-11-10-25-18)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,22,24) |
InChI Key |
QOSBFLNDEJYSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the formation of the oxathiine ring and the carboxamide group under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following compounds share structural motifs or functional groups with N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide, enabling comparative analysis of their properties and activities:
AlMF1 (N-(2-chloro-5-methoxy-4-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)phenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide)
- Structural Similarities :
- Both compounds contain a 5,6-dihydro-1,4-oxathiine ring and a carboxamide group.
- AlMF1 features a chloro-substituted phenyl ring, akin to the 4-chlorophenyl group in the target compound.
- Functional Differences :
- AlMF1 includes a methoxy group and a 2-oxopyrrolidinylpropyl chain, which may enhance solubility or target specificity.
Ibipinabant (C23H20Cl2N4O2S)
- Structural Similarities :
- Contains a 4-chlorophenyl group and a sulfonylurea-like scaffold.
- Functional Differences :
- Ibipinabant’s pyrazole core contrasts with the oxazole and oxathiine rings in the target compound.
- Biological Activity: As a cannabinoid receptor antagonist, Ibipinabant was investigated for obesity treatment, highlighting how chloroaryl groups can modulate central nervous system targets .
Taranabant (C27H25ClF3N3O2)
- Structural Similarities :
- Features a 4-chlorophenyl group and a trifluoromethylpyridine moiety.
- Functional Differences :
- Taranabant’s propanamide backbone differs from the target compound’s oxazole-oxathiine system.
- Biological Activity :
Computational and Analytical Comparisons
Binding Affinity and Docking Studies
- AutoDock4 Analysis: Molecular docking could compare the target compound’s interactions with ATP synthase (as seen in AlMF1) versus Ibipinabant’s binding to cannabinoid receptors. Flexibility in side-chain residues (e.g., using AutoDock4’s receptor flexibility feature) might explain differences in specificity .
- Noncovalent Interactions: The target compound’s oxathiine and oxazole rings likely engage in van der Waals interactions, while its carboxamide group may form hydrogen bonds. Methods from Johnson et al. (2010) could map these interactions spatially .
Electronic Properties
Data Table: Comparative Overview
Biological Activity
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.
1. Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
This structure incorporates an oxazole ring and an oxathiine moiety, which contribute to its biological activity. The molecular weight is approximately 321.81 g/mol.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the oxazole ring followed by functionalization to introduce the oxathiine structure and the carboxamide group.
3.1 Antiviral Activity
Recent studies have demonstrated that derivatives of compounds similar to N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine exhibit antiviral properties. For instance, compounds with similar structural motifs have shown effectiveness against viruses such as the Tobacco Mosaic Virus (TMV). In bioassay tests, certain derivatives exhibited inhibition rates comparable to established antiviral agents.
Table 1: Antiviral Activity of Related Compounds
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| Compound A | 0.5 | 42.00 |
| Compound B | 0.5 | 54.51 (Ningnanmycin) |
| Compound C | 0.5 | 38.42 |
3.2 Antimicrobial and Antifungal Activity
In addition to antiviral properties, studies have indicated that compounds within this class may possess antimicrobial and antifungal activities. For example, sulfonamide derivatives related to the oxazole framework have been reported to exhibit significant antifungal effects against various strains.
Table 2: Antimicrobial Activity Summary
| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound D | Antifungal | Candida albicans | 32 µg/mL |
| Compound E | Antibacterial | Staphylococcus aureus | 16 µg/mL |
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles.
5. Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Antiviral Screening
A study conducted on a series of synthesized oxazole derivatives found that one particular derivative demonstrated a significant reduction in viral load in infected plant tissues when tested against TMV, suggesting potential agricultural applications.
Case Study 2: Antifungal Applications
In another investigation, a derivative was evaluated for its efficacy against clinical isolates of Candida species. The results indicated that the compound was effective in inhibiting growth at concentrations lower than those required for standard antifungal treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
